molecular formula C16H19N3O2 B6529298 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide CAS No. 946305-97-1

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B6529298
CAS No.: 946305-97-1
M. Wt: 285.34 g/mol
InChI Key: WGBGCTDQAFLDAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide moiety linked to a phenyl ring substituted with a 5-ethyl-1,3,4-oxadiazole heterocycle. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen and one oxygen atom, known for its metabolic stability and role in enhancing bioavailability in medicinal chemistry .

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-14-18-19-16(21-14)12-7-9-13(10-8-12)17-15(20)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBGCTDQAFLDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as triphosgene . The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide, we compare it with structurally analogous compounds from the literature.

Physicochemical and Functional Properties

Property Target Compound Compound A Compound B
Core Heterocycle 1,3,4-Oxadiazole Piperazine/pyrrolidinedione β-Lactam (bicyclic)
Substituents 5-Ethyl group, phenyl, cyclopentanecarboxamide Trifluoromethylphenyl, piperazine, pyrrolidinedione Carboxylic acid, amino-phenylacetamido groups
Synthetic Yield Not reported 69% Not reported
Purification Method Not reported Silica gel (CH₂Cl₂/MeOH 95:5) Not reported
Purity (Initial) Not reported 51% (LC/MS) Pharmacopeial-grade standards implied
Likely Applications Drug discovery (speculative) Neuropharmacology (piperazine motifs) Antibacterial (β-lactam activity)

Key Observations

  • Heterocycle Impact : The target compound’s 1,3,4-oxadiazole may offer greater thermal and oxidative stability compared to Compound A’s piperazine-pyrrolidinedione system, which could degrade under acidic conditions.
  • Lipophilicity : The ethyl group and aromatic oxadiazole in the target compound likely increase logP relative to Compound B’s hydrophilic β-lactam, affecting membrane permeability.

Research Findings and Implications

  • Structural Determinants : The cyclopentanecarboxamide group is a common feature in both the target compound and Compound A, suggesting its utility in balancing rigidity and solubility.
  • Methodology : Crystallographic analysis using programs like SHELX () could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies .
  • Gaps in Data : Pharmacokinetic, toxicity, and biological activity data for the target compound are absent in the provided evidence, limiting direct functional comparisons.

Biological Activity

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide is a compound belonging to the oxadiazole class, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core linked to a phenyl group substituted with a 5-ethyl-1,3,4-oxadiazol-2-yl moiety. The oxadiazole ring is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.

Mechanisms of Biological Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Many oxadiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase and various kinases involved in cancer progression .
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial functions.
  • Cell Cycle Arrest : Evidence suggests that oxadiazole derivatives can induce cell cycle arrest at specific phases (e.g., G2-M), thereby inhibiting cancer cell proliferation .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase
Cell Cycle ModulationCauses G2-M phase arrest
CytotoxicityExhibits IC50 values in submicromolar range

Case Studies

Several studies have evaluated the biological activity of related oxadiazole compounds:

  • Anticancer Efficacy : A study on nortopsentin analogs demonstrated that modifications with oxadiazole moieties led to significant cytotoxicity against pancreatic ductal adenocarcinoma (PDAC) cell lines. The most effective compounds showed EC50 values in the submicromolar range and inhibited CDK1 activity, crucial for cell cycle progression .
  • Mechanism-Based Approaches : Research highlighted the importance of structural modifications in enhancing the anticancer properties of 1,3,4-oxadiazole derivatives. These modifications improved selectivity towards various biological targets such as telomerase and histone deacetylases (HDAC), leading to enhanced antiproliferative effects against malignant cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.